molecular formula C14H29NOS B13758963 N-(2-sulfanylethyl)dodecanamide CAS No. 6162-66-9

N-(2-sulfanylethyl)dodecanamide

Cat. No.: B13758963
CAS No.: 6162-66-9
M. Wt: 259.45 g/mol
InChI Key: JUQFGYCPHYENST-UHFFFAOYSA-N
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Description

N-(2-sulfanylethyl)dodecanamide is a chemical compound with the molecular formula C14H29NOS. It is also known as n-lauroylcysteamine. This compound features a dodecanamide backbone with a 2-sulfanylethyl group attached to the nitrogen atom. It is primarily used in various chemical and biological applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-sulfanylethyl)dodecanamide can be synthesized through a series of chemical reactions. One common method involves the reaction of dodecanoyl chloride with cysteamine. The reaction typically takes place in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-sulfanylethyl)dodecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-sulfanylethyl)dodecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in protein-ligand binding studies.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-sulfanylethyl)dodecanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-sulfanylethyl)hexanamide
  • N-(2-sulfanylethyl)octanamide
  • N-(2-sulfanylethyl)decanamide

Uniqueness

N-(2-sulfanylethyl)dodecanamide is unique due to its longer alkyl chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring enhanced membrane permeability and interaction with lipid bilayers .

Properties

CAS No.

6162-66-9

Molecular Formula

C14H29NOS

Molecular Weight

259.45 g/mol

IUPAC Name

N-(2-sulfanylethyl)dodecanamide

InChI

InChI=1S/C14H29NOS/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-17/h17H,2-13H2,1H3,(H,15,16)

InChI Key

JUQFGYCPHYENST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCS

Origin of Product

United States

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